molecular formula C7H11NO3 B13596632 rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate

rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate

Cat. No.: B13596632
M. Wt: 157.17 g/mol
InChI Key: ZNKKXLUXZZSBTE-MHTLYPKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring substituted with a carbamoyl and a methyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method includes the reaction of a suitable alkene with a carbene precursor in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s cyclopropane ring and functional groups can interact with active sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl(1R,2S)-2-aminocyclooctane-1-carboxylate hydrochloride
  • rac-methyl(1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride

Uniqueness

rac-methyl(1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications and research.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl (1R,2S)-1-carbamoyl-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H11NO3/c1-4-3-7(4,5(8)9)6(10)11-2/h4H,3H2,1-2H3,(H2,8,9)/t4-,7+/m0/s1

InChI Key

ZNKKXLUXZZSBTE-MHTLYPKNSA-N

Isomeric SMILES

C[C@H]1C[C@@]1(C(=O)N)C(=O)OC

Canonical SMILES

CC1CC1(C(=O)N)C(=O)OC

Origin of Product

United States

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